2-bromo-N-(2,5-dimetoxi fenil)butanamida

Descripción general

Descripción

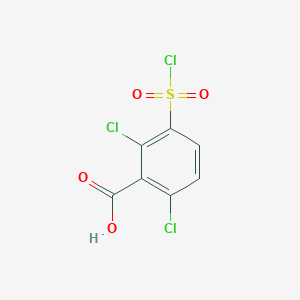

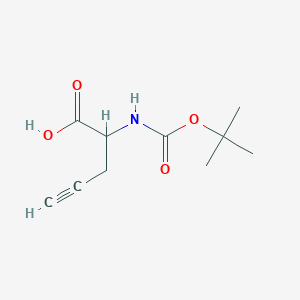

2-Bromo-N-(2,5-dimethoxyphenyl)butanamide, also known as 2-bromo-2,5-dimethoxybenzamide, is an organic compound belonging to the class of amides. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of pharmaceuticals and other organic compounds. It is a versatile building block for organic synthesis and has many applications in scientific research.

Aplicaciones Científicas De Investigación

Investigación en proteómica

2-bromo-N-(2,5-dimetoxi fenil)butanamida se utiliza en proteómica, que es el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Este compuesto se utiliza como una herramienta bioquímica para sondear las interacciones y modificaciones de las proteínas, ayudando a los investigadores a comprender la dinámica y la regulación de las proteínas dentro de las células .

Química medicinal

En química medicinal, este compuesto sirve como un bloque de construcción para la síntesis de posibles agentes terapéuticos. Su estructura se puede modificar para crear nuevos compuestos que pueden interactuar con objetivos biológicos, como enzimas o receptores, lo que lleva al desarrollo de nuevos medicamentos .

Aplicaciones en bioquímica

Los bioquímicos utilizan this compound para estudiar la cinética enzimática y la especificidad del sustrato. Las interacciones del compuesto con varias enzimas pueden revelar información sobre los mecanismos enzimáticos y ayudar en el diseño de inhibidores enzimáticos .

Estudios farmacológicos

Los farmacólogos exploran la farmacodinámica y la farmacocinética de este compuesto. Se puede utilizar para comprender cómo los medicamentos afectan el cuerpo y cómo el cuerpo procesa los medicamentos, lo cual es crucial para el desarrollo de medicamentos y las evaluaciones de seguridad .

Ciencia de materiales

En la ciencia de materiales, este compuesto podría estar involucrado en la creación de nuevos materiales con propiedades ópticas o electrónicas específicas. Su estructura molecular podría incorporarse a polímeros o recubrimientos para alterar las características del material .

Química analítica

Los químicos analíticos pueden usar this compound como un estándar o reactivo en cromatografía y espectrometría de masas. Ayuda en la identificación y cuantificación de mezclas complejas y en la determinación de estructuras moleculares .

Ciencia ambiental

En la ciencia ambiental, this compound podría usarse para estudiar el destino ambiental de compuestos similares. Ayuda a comprender los procesos de degradación y los posibles impactos ambientales de las sustancias químicas .

Análisis Bioquímico

Biochemical Properties

2-bromo-N-(2,5-dimethoxyphenyl)butanamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine atom and methoxy groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

2-bromo-N-(2,5-dimethoxyphenyl)butanamide affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For example, the compound may inhibit the activity of a key enzyme in a signaling pathway, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. For example, high doses of the compound may lead to toxic or adverse effects, such as cell death or altered metabolic activity. It is important to determine the threshold dose at which these effects occur to ensure safe and effective use of the compound in research .

Metabolic Pathways

2-bromo-N-(2,5-dimethoxyphenyl)butanamide is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing their activity and function. For example, it may inhibit the activity of an enzyme involved in a key metabolic pathway, leading to changes in metabolic flux and metabolite levels. Understanding these interactions is important for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide within cells and tissues are important factors to consider. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. Understanding these processes is important for determining the compound’s effects on cellular function .

Subcellular Localization

The subcellular localization of 2-bromo-N-(2,5-dimethoxyphenyl)butanamide can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. For example, the compound may be localized to the nucleus, where it can influence gene expression. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action .

Propiedades

IUPAC Name |

2-bromo-N-(2,5-dimethoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-7-8(16-2)5-6-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOODXCLIQSWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701273057 | |

| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451460-06-3 | |

| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451460-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701273057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)